molecular formula C20H24N6O3 B2863858 2-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-1-yl)-1,3-benzoxazole CAS No. 2097863-33-5

2-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-1-yl)-1,3-benzoxazole

Cat. No.: B2863858
CAS No.: 2097863-33-5
M. Wt: 396.451
InChI Key: UGPKZOXGCRHFRR-UHFFFAOYSA-N
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Description

2-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-1-yl)-1,3-benzoxazole is a synthetically derived compound featuring a benzoxazole core linked to a triazole and pyrrolidine moieties. This compound's unique structure makes it of particular interest in various scientific fields, especially in pharmaceutical and medicinal chemistry, due to its potential biological activity.

Preparation Methods

The synthesis of 2-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-1-yl)-1,3-benzoxazole typically involves multi-step organic reactions. Key steps might include:

  • Formation of the 1,3-benzoxazole ring

    : Starting from o-aminophenol, which undergoes cyclization with carboxylic acids or their derivatives.

  • Construction of the triazole ring

  • Pyrrolidine integration

    : This can be introduced through various means such as substitution reactions where a suitable pyrrolidine derivative reacts with intermediate compounds. Reaction conditions might involve specific catalysts, like copper in the Huisgen cycloaddition, under controlled temperatures and solvent environments. Industrial production methods would aim to optimize these reactions for yield and purity, possibly through continuous flow techniques.

Chemical Reactions Analysis

2-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-1-yl)-1,3-benzoxazole can undergo various chemical reactions:

  • Oxidation

    : May involve reagents like potassium permanganate or hydrogen peroxide, potentially targeting the methoxy group or other susceptible parts of the molecule.

  • Reduction

    : Reagents like sodium borohydride might be used, possibly reducing the triazole ring or other reducible functionalities.

  • Substitution

    : The benzoxazole and triazole rings offer positions for nucleophilic or electrophilic substitution, using reagents like halogens or amines under controlled conditions.

Scientific Research Applications

The compound's intricate structure lends itself to several research applications:

  • In chemistry

    : As a building block for synthesizing more complex molecules, or as a model compound to study reaction mechanisms.

  • In biology

    : To investigate its potential as an enzyme inhibitor or substrate, particularly those involved in cellular processes.

  • In medicine

    : Research might focus on its potential as a therapeutic agent, examining its bioactivity against various diseases such as cancer or infectious diseases.

  • In industry

    : Possible uses include its application in the development of new materials or chemical sensors.

Mechanism of Action

The mechanism of action of 2-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-1-yl)-1,3-benzoxazole would depend on its interaction with biological targets. Potential molecular targets include specific enzymes or receptors, where the compound might inhibit or activate pathways involved in disease processes. For instance, the triazole moiety may interact with cytochrome P450 enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Similar compounds might include other benzoxazole derivatives, such as those containing different substituents on the benzoxazole ring or variations in the linked heterocyclic groups. What sets 2-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-1-yl)-1,3-benzoxazole apart is its unique combination of a triazole and pyrrolidine moieties, which could confer distinct biological activities or chemical properties.

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Properties

IUPAC Name

[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-28-13-14-11-26(23-22-14)15-8-10-24(12-15)19(27)17-6-4-9-25(17)20-21-16-5-2-3-7-18(16)29-20/h2-3,5,7,11,15,17H,4,6,8-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPKZOXGCRHFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)C(=O)C3CCCN3C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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